molecular formula C15H21N5O B2980040 1-(tert-butyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea CAS No. 2034416-88-9

1-(tert-butyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea

Cat. No. B2980040
CAS RN: 2034416-88-9
M. Wt: 287.367
InChI Key: MJDIZYYGKHEHDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(tert-butyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a potent inhibitor of Bruton's tyrosine kinase (BTK), which plays a critical role in the survival and proliferation of cancer cells.

Scientific Research Applications

Structure-Activity Relationships in Medicinal Chemistry

1-(tert-butyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea is studied for its role as an inhibitor of p38alpha MAP kinase. This research is significant in the context of treating autoimmune diseases. The tert-butyl group in the compound is crucial for its binding, impacting the pharmacological activity and highlighting the substance's relevance in drug development (Regan et al., 2003).

Lithiation and Chemical Synthesis

The compound plays a role in the field of synthetic chemistry, particularly in lithiation processes. It undergoes lithiation at specific positions, which is important for creating various substituted derivatives. This property is valuable for developing new chemical entities and understanding reaction mechanisms (Smith et al., 2013).

Complex Formation and Molecular Interactions

The compound is involved in the study of complex formation, specifically with N-(pyridin-2-yl), N'-substituted ureas. Understanding these molecular interactions is crucial for designing molecules with specific binding characteristics, which is essential in both pharmaceuticals and material science (Ośmiałowski et al., 2013).

Optoelectronics and Material Sciences

This compound is also relevant in the development of novel materials for optoelectronic applications. Its derivatives are used in the synthesis of mechanoluminescent and efficient OLEDs, highlighting its potential in advanced material technologies (Huang et al., 2013).

Regioselectivity in Chemical Reactions

The compound's derivatives are studied for their regioselectivity in certain chemical reactions. Understanding and controlling regioselectivity is crucial for synthesizing compounds with desired properties and yields, which has broad implications in pharmaceuticals and industrial chemistry (Martins et al., 2012).

Hydrogen Bonding and Molecular Design

Research on pyrid-2-yl ureas, which includes this compound, explores intramolecular hydrogen bonding and complexation with cytosine. Such studies are important for designing molecules with specific binding properties, impacting drug design and molecular recognition processes (Chien et al., 2004).

Crystal Structure and Vibrational Properties

The crystal structure and vibrational properties of derivatives of this compound have been analyzed, contributing to the field of crystallography and materials science. Such studies are essential for understanding the physical properties of materials and their potential applications (Chen et al., 2021).

Extraction and Coordination Chemistry

This compound and its derivatives are used in the extraction of metal ions, showcasing its utility in coordination chemistry and potential applications in environmental remediation and resource recovery (Pearce et al., 2019).

Ligand Synthesis and Metal Complexes

Derivatives of the compound are used in the synthesis of ligands for metal complexes. This is crucial in the field of coordination chemistry, where such ligands are used to create complexes with specific properties for catalysis, sensing, and pharmaceutical applications (Halcrow, 2005).

properties

IUPAC Name

1-tert-butyl-3-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O/c1-15(2,3)18-14(21)17-10-12-8-13(19-20(12)4)11-6-5-7-16-9-11/h5-9H,10H2,1-4H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJDIZYYGKHEHDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCC1=CC(=NN1C)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tert-butyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea

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